molecular formula C10H8N4O B15209863 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol

5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol

Cat. No.: B15209863
M. Wt: 200.20 g/mol
InChI Key: MNKGLSUFFKQPLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features both benzimidazole and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both benzimidazole and pyrazole rings endows the molecule with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzimidazole with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of benzimidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

5-(1H-benzimidazol-2-yl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C10H8N4O/c15-9-5-8(13-14-9)10-11-6-3-1-2-4-7(6)12-10/h1-5H,(H,11,12)(H2,13,14,15)

InChI Key

MNKGLSUFFKQPLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)NN3

Origin of Product

United States

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